molecular formula C14H20N2O B2660671 N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide CAS No. 953167-35-6

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide

Cat. No. B2660671
CAS RN: 953167-35-6
M. Wt: 232.327
InChI Key: TWDWWVKOJWYQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for DMCX were not found, similar compounds have been synthesized using various methods. For instance, novel N,4-diphenylthiazol-2-amine derivatives were synthesized using the Hantzsch method . Another compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), was synthesized via Knoevenagel condensation reaction followed by metathesization reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, FT-Raman, and NMR . Single-crystal X-ray diffraction studies have also been used to confirm the formation of compounds .


Chemical Reactions Analysis

While specific chemical reactions involving DMCX were not found, studies on similar compounds have been conducted. For example, TGA and DTA studies were performed to understand the physico-chemical and thermal behavior of newly synthesized organic complexes .

Safety and Hazards

Specific safety data and hazards associated with DMCX were not found in the retrieved data . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(2)13-7-3-11(4-8-13)9-10-15-14(17)12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWWVKOJWYQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)cyclopropanecarboxamide

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